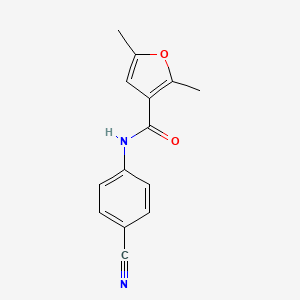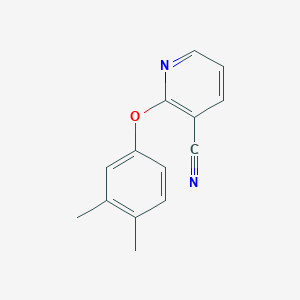![molecular formula C13H16N2O B7469234 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, also known as MMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and materials science.
作用機序
The mechanism of action of 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is not fully understood. However, it has been suggested that 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In addition, 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been shown to possess anti-inflammatory and analgesic properties in animal models. In addition, 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in humans are not yet fully understood.
実験室実験の利点と制限
One advantage of using 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its relatively simple synthesis method. In addition, 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, one limitation of using 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. One area of research is the development of new drugs based on 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile for the treatment of pain and inflammation-related disorders. In addition, further studies are needed to fully understand the mechanism of action of 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile and its potential applications in the field of materials science. Finally, studies are needed to investigate the safety and efficacy of 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in humans.
合成法
The synthesis of 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile involves the reaction of 2-chlorobenzonitrile with 2-methyl-4-morpholinomethanol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in its pure form.
科学的研究の応用
2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been studied for its potential applications in various fields, including medicine and materials science. In medicine, 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In materials science, 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been studied for its potential use as a building block for the synthesis of functional materials such as liquid crystals and polymers. 2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been shown to exhibit liquid crystal behavior, making it a potential candidate for the development of liquid crystal displays.
特性
IUPAC Name |
2-[(2-methylmorpholin-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-9-15(6-7-16-11)10-13-5-3-2-4-12(13)8-14/h2-5,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKSLUKXNBAJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)




